2-Chloro-5-methoxy-4-propoxybenzaldehyde
CAS No.: 832677-76-6
Cat. No.: VC3947198
Molecular Formula: C11H13ClO3
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832677-76-6 |
|---|---|
| Molecular Formula | C11H13ClO3 |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 2-chloro-5-methoxy-4-propoxybenzaldehyde |
| Standard InChI | InChI=1S/C11H13ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | VCEIJWMWXADXLH-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C(=C1)Cl)C=O)OC |
| Canonical SMILES | CCCOC1=C(C=C(C(=C1)Cl)C=O)OC |
Introduction
2-Chloro-5-methoxy-4-propoxybenzaldehyde is a complex organic compound with the molecular formula C11H13ClO3. It is characterized by the presence of a chloro group, a methoxy group, and a propoxy group attached to a benzaldehyde backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features and potential reactivity.
Synthesis and Preparation
The synthesis of 2-Chloro-5-methoxy-4-propoxybenzaldehyde typically involves multi-step organic reactions. These may include the use of starting materials such as benzene derivatives, followed by chlorination, methoxylation, and propoxylation reactions. The specific conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing the yield and purity of the final product.
Chemical Reactivity and Applications
2-Chloro-5-methoxy-4-propoxybenzaldehyde exhibits reactivity typical of aldehydes, which can participate in various organic reactions such as aldol condensations, nucleophilic additions, and reductions. Its applications may extend to the synthesis of more complex molecules, including pharmaceuticals and other organic compounds.
Comparison with Related Compounds
2-Chloro-5-methoxy-4-propoxybenzaldehyde can be compared to other benzaldehyde derivatives, such as 2-Chloro-5-methoxybenzaldehyde and 4-Propoxybenzaldehyde, which also have unique chemical properties and applications.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-5-methoxy-4-propoxybenzaldehyde | C11H13ClO3 | Chloro, methoxy, propoxy groups |
| 2-Chloro-5-methoxybenzaldehyde | C8H7ClO2 | Chloro, methoxy groups |
| 4-Propoxybenzaldehyde | C10H12O2 | Propoxy group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume